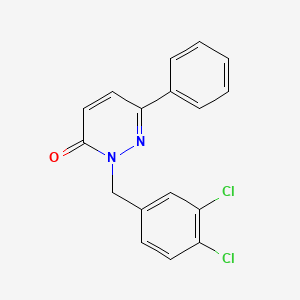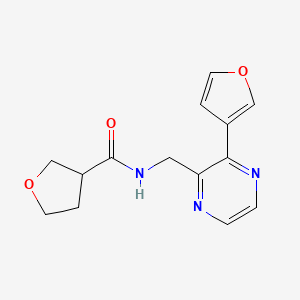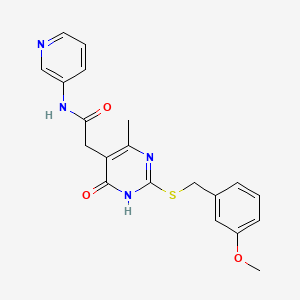![molecular formula C20H18FN3O3 B3000979 6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1203193-19-4](/img/structure/B3000979.png)
6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione" is a pyrimidine derivative, which is a class of compounds known for their biological activities, including antitumor and herbicidal properties. Pyrimidine derivatives have been extensively studied due to their potential therapeutic applications and their role in various biological processes.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of uracil or its substituted derivatives with other compounds. For instance, novel pyrimidine derivatives of 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid were synthesized by condensation with 4-(5,6-epoxypropyl)-2,3-O,O-dibenzyl-L-ascorbic acid, leading to compounds with significant antitumor activities . Similarly, a facile route to synthesize (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives has been reported, which includes the use of spectral techniques and single-crystal X-ray diffraction analysis for structure ascertainment .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques such as NMR, UV-visible, and FT-IR spectroscopy, as well as X-ray crystallography. For example, the Z-configuration of the C4'=C5' double bond in certain pyrimidine derivatives was deduced from their NMR spectra and confirmed by X-ray crystal structure analysis . The electronic structures of pyrido[2,3-d]pyrimidine derivatives were analyzed using density functional theory (DFT) and time-dependent DFT computations, providing insights into their molecular electrostatic potential and reactivity .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including redox reactions and nucleophilic substitutions. For instance, treatment of certain pyrimidine diones with benzyl hydrosulfide or benzylamine resulted in the concurrent occurrence of a redox reaction and nucleophilic substitution, leading to the formation of substituted pyrimidine diones . These reactions are important for modifying the chemical structure and potentially altering the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their herbicidal activities, can be assessed through bioassay tests. Some compounds, like 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, have shown high herbicidal activities against certain plant species . The antitumor evaluation of pyrimidine derivatives with different side chains has also revealed that some compounds exhibit strong antiproliferative effects on tumor cell lines, indicating their potential as anticancer agents .
Applications De Recherche Scientifique
Inhibition of Human Neutrophil Elastase
6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has been studied for its potential as an inhibitor of human neutrophil elastase (HNE). This inhibition is significant for treating diseases or conditions involving HNE activity, potentially including pulmonary applications via inhalation (Expert Opinion on Therapeutic Patents, 2009).
Synthesis and Herbicidal Activities
Research indicates that compounds structurally related to 6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione display herbicidal activities. Specifically, 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione showed 98% herbicidal activity against Brassica napus at certain concentrations, suggesting its potential application in agriculture (Chinese Journal of Synthetic Chemistry, 2013).
Synthesis and Structural Analysis
The compound has been a subject of study in the synthesis of novel heterocycle derivatives. Specifically, similar structures involving hydroxybenzoylpyrido pyrimidine heterocycle derivatives were synthesized and analyzed using various spectral techniques and computational methods. This research contributes to the understanding of electronic structures and reactivity of such compounds, which can be foundational for further applications (RSC Advances, 2019).
Conversion to Antithrombotic Compounds
Another application includes the synthesis of antithrombotic compounds from related structures. 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a compound with a similar structure, showed promising antithrombotic properties with cerebral and peripheral effects (Journal of Heterocyclic Chemistry, 1994).
Development of Organic Optoelectronic Materials
Derivatives of similar structures have been synthesized and characterized for their potential in the development of novel organic optoelectronic materials. These studies involve understanding the optical properties of these compounds under different conditions, which can have significant implications in the field of materials science (Dyes and Pigments, 2014).
Propriétés
IUPAC Name |
6-[(4-fluorophenyl)methyl]-4-(4-hydroxyphenyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-23-16-11-24(10-12-2-6-14(21)7-3-12)19(26)17(16)18(22-20(23)27)13-4-8-15(25)9-5-13/h2-9,18,25H,10-11H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOUZWUCPSEPEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

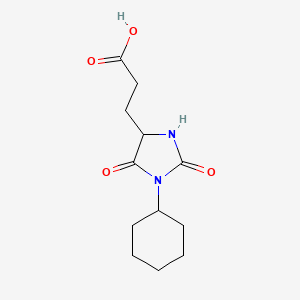
![Ethyl 4-[({[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3000898.png)

![(Z)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B3000900.png)
![1H-Indol-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B3000901.png)
![8-{[(Tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3000903.png)
![4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid](/img/structure/B3000906.png)
![(E)-4-(Dimethylamino)-N-[3-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]but-2-enamide](/img/structure/B3000908.png)
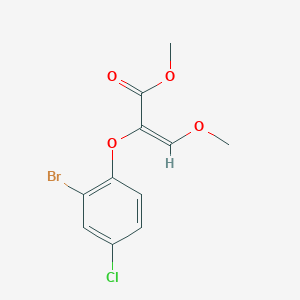

![N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B3000911.png)
